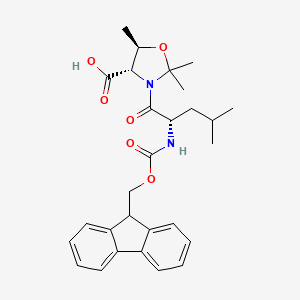

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH

Vue d'ensemble

Description

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide compound used in various scientific research applications. It is a derivative of leucine and threonine, modified with a pseudoproline (Psi) residue. The compound is often utilized in peptide synthesis due to its stability and unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The pseudoproline residue is introduced during the synthesis to enhance the solubility and folding of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for the stability of certain peptides.

Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are frequently used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids. The pseudoproline moiety helps to minimize aggregation and improve the efficiency of peptide coupling reactions .

Drug Development

This compound plays a crucial role in developing peptide-based therapeutics. Its unique structure can enhance the pharmacological properties of peptides, making them more effective as drugs. Research has shown that peptides incorporating this compound can exhibit improved bioactivity and stability compared to traditional peptides .

Bioconjugation

This compound is utilized in bioconjugation processes, facilitating the attachment of peptides to other biomolecules. This application is vital for creating targeted drug delivery systems that can enhance the efficacy of therapeutic agents by directing them to specific sites within the body .

Protein Engineering

In protein engineering, this compound aids in designing and modifying proteins to explore new functionalities. By incorporating this compound into protein structures, researchers can investigate changes in stability and activity, which is essential for developing novel proteins with desirable characteristics .

Analytical Chemistry

The compound is also employed in analytical methods to study peptide interactions and stability. These studies provide valuable insights into the behavior of peptides under various conditions, contributing to a better understanding of their biochemical properties .

Case Study 1: Antimicrobial Activity

Research involving pediocin PA-1 analogs demonstrated that the incorporation of this compound significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for effective analogs ranged from 6.8 to 13.5 nM, indicating high potency compared to traditional peptides lacking this modification.

| Peptide Analog | MIC (nM) | Activity |

|---|---|---|

| Synthetic pediocin PA-1 | 6.8 - 13.5 | High |

| Oxidized Met31 variant | 1562 - 25000 | Low |

This study highlights the compound's potential in developing antimicrobial agents .

Case Study 2: Insulinoma Cell Line Experiment

In experiments assessing cytotoxicity in INS-1 β-cells (a model for pancreatic function), peptides featuring this compound maintained cell viability above 50% at concentrations up to 42 μM. This suggests that incorporating this compound can mitigate toxic effects associated with amyloidogenic peptides like human islet amyloid polypeptide (hIAPP), indicating potential therapeutic applications for conditions such as Type 2 diabetes .

Mécanisme D'action

The mechanism of action of Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH involves its incorporation into peptides and proteins. The pseudoproline residue enhances the solubility and folding of the peptide, making it more stable and functional. This property is particularly useful in the synthesis of long and complex peptides.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Fmoc-Phe-Thr(Psi(Me,Me)pro)-O-Me

- Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

- Fmoc-Ile-Thr(Psi(Me,Me)pro)-OH

Uniqueness

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is unique due to its specific combination of leucine and threonine with a pseudoproline residue. This combination provides enhanced stability and solubility compared to other similar compounds, making it particularly valuable in peptide synthesis.

Activité Biologique

Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH is a specialized dipeptide building block that incorporates a pseudoproline unit, which enhances its utility in peptide synthesis and biological applications. This compound has gained attention for its unique properties that address common challenges in peptide chemistry, particularly in the formation and stability of peptide structures.

Overview of this compound

- Chemical Structure : The compound consists of a phenylmethoxycarbonyl (Fmoc) protecting group attached to leucine (Leu) and threonine (Thr), with a pseudoproline modification at the threonine position. This modification is crucial for improving solubility and reducing aggregation tendencies during peptide synthesis.

- CAS Number : 955048-89-2

- Molecular Formula : C27H32N2O5

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms:

-

Peptide Synthesis Enhancement :

- The presence of pseudoproline units in peptides tends to disrupt β-sheet formations, which are often responsible for undesirable intermolecular aggregation. This characteristic enhances the solvation and coupling kinetics during peptide assembly, allowing for more efficient synthesis of larger peptides through convergent strategies and chemoselective ligation techniques .

- Cyclization Facilitation :

-

Therapeutic Applications :

- The modifications provided by this compound can be exploited in drug development, particularly in creating peptide-based therapeutics that require high stability and specificity. The ability to fine-tune the structure of peptides using this compound allows researchers to design molecules that can interact effectively with biological targets.

Research Findings and Case Studies

Several studies have highlighted the advantages of using this compound in peptide synthesis:

- Study on Peptide Aggregation : Research demonstrated that incorporating pseudoproline residues significantly reduced aggregation in synthetic peptides. This was particularly evident in sequences designed for therapeutic applications where aggregation could lead to reduced efficacy or increased immunogenicity .

- Cyclization Efficiency : A comparative analysis showed that peptides synthesized with pseudoproline units exhibited higher cyclization rates than those without. This finding underscores the utility of this compound in producing cyclic peptides that are often more biologically active than their linear forms .

Data Table: Comparison of Peptide Properties

| Property | Peptides without Pseudoproline | Peptides with this compound |

|---|---|---|

| Aggregation Tendency | High | Low |

| Cyclization Rate | Moderate | High |

| Solubility | Variable | Enhanced |

| Stability | Lower | Higher |

| Binding Affinity | Variable | Improved |

Propriétés

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-16(2)14-23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,16-17,22-24H,14-15H2,1-5H3,(H,29,34)(H,32,33)/t17-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDJFZHIGWFIEW-CQLNOVPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.